5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some biological activities and synthetic routes.
Pyrrole Derivatives: Other pyrrole-based compounds also exhibit similar chemical reactivity and applications.
Uniqueness
What sets 5-butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N2O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-butyl-1-(2-hydroxy-4-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C19H24N2O6/c1-4-5-8-21-16(23)13-14(17(21)24)19(2,18(25)26)20-15(13)11-7-6-10(27-3)9-12(11)22/h6-7,9,13-15,20,22H,4-5,8H2,1-3H3,(H,25,26) |
InChI Key |
VOPZVBOAQABJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(C1=O)C(NC2C3=C(C=C(C=C3)OC)O)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.